1-Bromo-3-(2,2-dimethoxyethoxy)benzene

Vue d'ensemble

Description

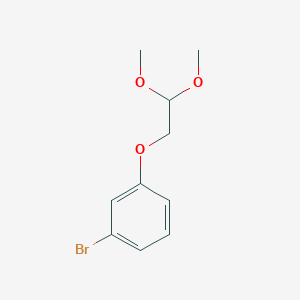

1-Bromo-3-(2,2-dimethoxyethoxy)benzene is an organic compound with the molecular formula C10H13BrO3 and a molecular weight of 261.11 g/mol . It is a brominated aromatic ether, characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 2,2-dimethoxyethoxy group . This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2,2-dimethoxyethoxy)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 3-(2,2-dimethoxyethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-3-(2,2-dimethoxyethoxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Quinones and other oxidized aromatic compounds.

Reduction: Hydrogenated benzene derivatives.

Applications De Recherche Scientifique

1-Bromo-3-(2,2-dimethoxyethoxy)benzene is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

Material Science: In the development of advanced materials such as polymers and liquid crystals.

Medicinal Chemistry: As a building block for the synthesis of biologically active compounds and drug candidates.

Chemical Biology: In the study of biochemical pathways and molecular interactions.

Mécanisme D'action

The mechanism of action of 1-Bromo-3-(2,2-dimethoxyethoxy)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new covalent bonds . In oxidation and reduction reactions, the compound undergoes electron transfer processes that alter its oxidation state and chemical structure .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bromobenzene: A simpler aryl bromide with a single bromine atom attached to a benzene ring.

3-Bromoanisole: A brominated aromatic ether with a methoxy group attached to the benzene ring.

1-Bromo-4-(2,2-dimethoxyethoxy)benzene: A positional isomer with the bromine atom at the para position relative to the 2,2-dimethoxyethoxy group.

Uniqueness

1-Bromo-3-(2,2-dimethoxyethoxy)benzene is unique due to the presence of both a bromine atom and a 2,2-dimethoxyethoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Activité Biologique

1-Bromo-3-(2,2-dimethoxyethoxy)benzene, with the CAS number 62810-43-9, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 277.14 g/mol

The compound features a bromine atom attached to a benzene ring, which is further substituted with a 2,2-dimethoxyethoxy group. This unique structure may influence its interactions with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

- Electrophilic Substitution : The bromine atom can participate in electrophilic substitution reactions, which may lead to the formation of reactive intermediates capable of interacting with biological macromolecules.

- Receptor Binding : Similar to other brominated aromatic compounds, it may bind to specific receptors or enzymes, altering their function and influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that brominated compounds often exhibit antimicrobial properties. For instance, studies on related brominated benzene derivatives have shown effectiveness against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

Antioxidant Properties

Brominated compounds are also known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of various brominated aromatic compounds, including derivatives similar to this compound. Results indicated significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The proposed mechanism involved the induction of apoptosis through the activation of caspase pathways .

Toxicological Assessment

Toxicological reviews have highlighted the potential risks associated with brominated compounds. For example, animal studies have shown that prolonged exposure to certain bromobenzenes can lead to liver and kidney damage due to the accumulation of toxic metabolites . This underscores the importance of evaluating safety profiles alongside therapeutic potentials.

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Bromo-4-methylbenzene | Bromine at para position | Moderate antimicrobial properties |

| 1-Bromo-3-nitrobenzene | Nitro group at meta position | Stronger anticancer activity |

| 1-Bromo-3-(dimethylamino)benzene | Dimethylamino group enhancing reactivity | Enhanced receptor binding |

Propriétés

IUPAC Name |

1-bromo-3-(2,2-dimethoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-12-10(13-2)7-14-9-5-3-4-8(11)6-9/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZQTFFAPPXGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(COC1=CC(=CC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569308 | |

| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62810-43-9 | |

| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.